molecular formula C20H18N2O4S B2880265 methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-29-1

methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2880265
CAS No.: 865197-29-1
M. Wt: 382.43
InChI Key: JRYAPJKJIWRARF-MRCUWXFGSA-N
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Description

methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the reaction of 2-amino-6-methylbenzothiazole with 4-acetylbenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl chloroacetate to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the benzothiazole moiety plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the acetylbenzoyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

methyl 2-[2-(4-acetylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-4-9-16-17(10-12)27-20(22(16)11-18(24)26-3)21-19(25)15-7-5-14(6-8-15)13(2)23/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYAPJKJIWRARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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